2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid
Description
Properties
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-6-7-4-13(14,15)5-8(7)9(16)10(17)18/h7-9H,4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNXYAQSFKBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114240 | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419100-99-4 | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419100-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid, with the CAS number 1419100-99-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H19F2NO4 |
| Molecular Weight | 291.29 g/mol |
| CAS Number | 1419100-99-4 |
| Synonyms | 2-[(tert-butoxy)carbonyl]-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural modifications. Research indicates that substituents on the pyrrole ring significantly influence its pharmacological properties. For instance, studies on related pyrrole derivatives have shown that electron-withdrawing groups enhance anti-tubercular activity while maintaining low cytotoxicity levels. Compounds with bulky substituents have demonstrated improved potency against Mycobacterium tuberculosis .
Key Findings from SAR Studies
- Substituent Effects : The introduction of phenyl or pyridyl groups with electron-withdrawing characteristics has been linked to increased anti-TB efficacy.
- Hydrogen Bonding : The presence of hydrogen atoms on the pyrrole ring is crucial for maintaining biological activity; modifications that introduce methyl groups can drastically reduce potency .
- Optimal Groups : The use of larger substituents, such as adamantyl groups, has shown to significantly enhance activity compared to smaller groups .
Biological Activity
The compound has been evaluated for various biological activities, including antimicrobial and anticancer properties. Notably, its anti-tubercular activity was assessed through Minimum Inhibitory Concentration (MIC) tests.
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity Assessment :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Cyclization Reactions : Cyclization of appropriate precursors under acidic or basic conditions.
- Fluorination Steps : Selective introduction of fluorine atoms at the 5-position using fluorinating agents.
These methods are crucial for obtaining the desired compound in sufficient yields and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo-Pyridine Carboxylic Acids
Compounds like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) and its derivatives (e.g., 5-chloro, 5-methoxy) share a pyrrole-carboxylic acid backbone but differ in their fused aromatic systems (pyridine vs. cyclopentane). These pyridine-containing analogs exhibit distinct electronic properties due to aromatic nitrogen, which may influence binding affinity in biological systems.
5-Aroyl-1,2-Dihydro-3H-Pyrrolo[1,2-a]pyrrole-1-carboxylic Acid Derivatives
A QSAR study of 59 derivatives in this class revealed that molecular descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (LogP) correlate strongly with anti-inflammatory activity.
Anti-Inflammatory and Analgesic Profiles
RS-37619 (±)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid demonstrates potent COX inhibition (IC₅₀ ~10 nM) but suffers from gastrointestinal toxicity. The Boc and difluoro groups in the target compound could enhance selectivity for COX-2, reducing off-target effects .
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physicochemical Properties
| Descriptor | Target Compound | RS-37619 | Compound 10c |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 3.1 | 1.5 |
| TPSA (Ų) | 75 | 68 | 90 |
| Molecular Weight | 303.3 g/mol | 285.3 g/mol | 208.2 g/mol |
Preparation Methods
Starting Material Preparation
The key starting material is the N-Boc-protected octahydrocyclopenta[c]pyrrole (structure I), which can be prepared by known methods involving cyclization and protection steps. The Boc group serves as a protecting group for the amine functionality, ensuring selectivity in subsequent reactions.
Lithiation and Carboxylation Step
The core step in the preparation involves lithiation at the 2-position of the pyrrole ring, followed by electrophilic quenching with carbon dioxide or ethyl chloroformate to introduce the carboxylic acid or ester functionality.
-
- Solvent: Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or dioxane.
- Base: sec-Butyllithium (s-BuLi), typically as a cyclohexane solution (1.4 M).
- Temperature: Low temperatures ranging from -50 °C to -78 °C.
- Chiral organic ligands: (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine to induce stereoselectivity.
- Reaction time: 2–3 hours for lithiation, followed by introduction of CO2 gas or ethyl chloroformate.
-
- Dissolve N-Boc octahydrocyclopenta[c]pyrrole and chiral ligand in chosen solvent.
- Cool the reaction mixture to -78 °C.
- Add s-BuLi dropwise under inert atmosphere.
- Stir for 2–3 hours at low temperature.
- Bubble dry CO2 gas through the mixture or add ethyl chloroformate.
- Warm to room temperature and stir overnight.
- Quench with aqueous acid (e.g., 1N HCl) and extract with ethyl acetate.
- Dry organic layer, filter, and purify by silica gel chromatography.
Representative Experimental Data from Patents
Advantages of the Described Preparation Method
- Short synthetic route: The method uses direct lithiation and electrophilic quenching, avoiding lengthy multi-step sequences.
- High yield and stereoselectivity: Use of chiral ligands enables high enantiomeric excess and good chemical yield.
- Scalability: The procedure is amenable to scale-up, as demonstrated by gram-scale reactions.
- Versatility: The method allows for variation in the electrophile (CO2 or ethyl chloroformate), enabling access to acids or esters.
Summary Table of Key Reaction Parameters
| Parameter | Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | MTBE, THF, dioxane | Solubility and reaction control |
| Temperature | -78 °C to -50 °C | Controls lithiation selectivity |
| Base | sec-Butyllithium (1.4 M in cyclohexane) | Strong base for lithiation |
| Chiral Ligand | (+)-Tocosamine, (+)-3-methyl-diazo ligand | Induces stereoselectivity |
| Electrophile | CO2 gas, ethyl chloroformate | Introduces carboxyl or ester group |
| Reaction time | 2–3 hours lithiation; 0.5 h CO2 | Ensures complete lithiation and carboxylation |
| Work-up | Acid quench, extraction, chromatography | Purification and isolation of product |
Research Findings and Industrial Relevance
- The preparation method is a key step in the synthesis of VX950 (Telaprevir) intermediates, a clinically important hepatitis C virus protease inhibitor.
- The method addresses previous challenges such as long synthetic routes and low yields in preparing chiral octahydrocyclopenta[c]pyrrole carboxylic acids.
- The use of chiral organic ligands in lithiation reactions at low temperatures is a significant advancement for controlling stereochemistry in complex heterocyclic systems.
- The process has been validated for scale-up, indicating its industrial feasibility.
Q & A
Q. Critical Parameters Influencing Yield :
Q. Reference Synthesis Data :
- Fluorination steps require anhydrous conditions to avoid hydrolysis .
- Cyclopenta[c]pyrrole intermediates are sensitive to oxidation; use inert atmospheres (N₂/Ar) .
Basic: How is the stereochemistry of this compound characterized using spectroscopic methods?
Answer:
Key Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assignments of axial/equatorial protons in the octahydrocyclopenta ring system (e.g., coupling constants J = 8–12 Hz for trans-decalin-like structures) .
- ¹⁹F NMR : Confirms 5,5-difluoro substitution via distinct chemical shifts (δ = -120 to -140 ppm) .
X-ray Crystallography : Resolves absolute stereochemistry (e.g., rel-(1R,3aR,6aS) configuration) .
Circular Dichroism (CD) : Validates enantiomeric purity for chiral intermediates .
Q. Example Data :
| Structural Feature | NMR Signature (δ, ppm) |
|---|---|
| Boc Group | 1.4–1.5 (s, 9H, t-Bu) |
| Cyclopenta[c]pyrrole Ring | 2.8–3.2 (m, 2H, bridgehead CH₂) |
Advanced: How can researchers optimize reaction conditions to minimize byproducts during cyclization?
Answer:
Byproduct Sources :
- Incomplete Fluorination : Residual monofluoro or unsubstituted species.
- Racemization : Acidic conditions during Boc protection .
Q. Optimization Strategies :
Solvent Selection : Use DCM or THF to stabilize intermediates and reduce side reactions .
Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization without racemization .
In Situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate at optimal conversion .
Q. Case Study :
- reports a 20% yield improvement by replacing EtOH with DCM in cyclopenta[c]pyrrole synthesis, reducing ester hydrolysis byproducts .
Advanced: What strategies address solubility challenges in biological assays?
Answer:
Challenges : Low aqueous solubility due to hydrophobic Boc and cyclopenta groups.
Q. Formulation Strategies :
| Application | Solubility Protocol | Reference |
|---|---|---|
| In vitro assays | 10% DMSO in PBS (v/v) | |
| In vivo studies | 5% Cremophor EL + 5% ethanol in saline |
Q. Methodology :
Co-solvent Systems : Gradually add DMSO to aqueous buffers to avoid precipitation.
pH Adjustment : Use sodium bicarbonate (pH 8–9) to deprotonate the carboxylic acid .
Q. Validation :
- Dynamic Light Scattering (DLS) confirms nanoparticle formation in Cremophor EL .
Basic: What are the primary applications in medicinal chemistry?
Answer:
Q. Case Study :
Advanced: How to analyze contradictory data in receptor binding assays?
Answer:
Common Contradictions :
- Variability in IC₅₀ values across assays (e.g., µ-opioid vs. δ-opioid receptor selectivity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
